molecular formula C11H12O4 B069223 ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate CAS No. 180694-42-2

ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate

Cat. No. B069223
CAS RN: 180694-42-2
M. Wt: 208.21 g/mol
InChI Key: ZZYJOKQNMBINSS-VOTSOKGWSA-N
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Description

Ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate, also known as ethyl caffeate, is a natural phenolic compound found in various plants, including coffee, tea, and fruits. It has gained attention in recent years due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. In

Mechanism of Action

The mechanism of action of ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate caffeate is complex and multifaceted. It is believed to exert its therapeutic effects through various pathways, including antioxidant, anti-inflammatory, and anticancer pathways. Ethyl caffeate has been shown to scavenge free radicals and prevent lipid peroxidation, which can lead to cellular damage. It also inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation and alleviating pain. Additionally, ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate caffeate has been shown to induce apoptosis and inhibit the proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
Ethyl caffeate has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can prevent cellular damage and reduce the risk of chronic diseases. Additionally, ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate caffeate has been shown to have neuroprotective effects, protecting against neuronal damage and reducing the risk of neurodegenerative diseases. It also has cardioprotective effects, reducing the risk of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate caffeate in lab experiments is its natural origin and low toxicity. It can be easily synthesized and used in various assays to study its therapeutic properties. However, one limitation is its low solubility in water, which can affect its bioavailability and efficacy. Additionally, the variability of ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate caffeate content in natural sources can make it difficult to standardize experiments.

Future Directions

For ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate caffeate research include exploring its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further studies are needed to elucidate its mechanism of action and optimize its synthesis method to improve its bioavailability and efficacy. Furthermore, the development of novel delivery systems, such as nanoparticles, can enhance its therapeutic potential and overcome its solubility limitations.
Conclusion
Ethyl caffeate is a natural phenolic compound with potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. It can be synthesized through various methods and has been extensively studied for its biochemical and physiological effects. However, further research is needed to optimize its synthesis method, elucidate its mechanism of action, and explore its potential therapeutic applications in various diseases.

Synthesis Methods

Ethyl caffeate can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of caffeic acid with ethanol under acidic conditions. Enzymatic synthesis involves the use of enzymes, such as lipases, to catalyze the reaction between caffeic acid and ethanol. Microbial synthesis involves the use of microorganisms, such as fungi and bacteria, to produce ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate caffeate through fermentation.

Scientific Research Applications

Ethyl caffeate has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant properties, which can protect against oxidative stress and prevent cellular damage. It also has anti-inflammatory properties, which can reduce inflammation and alleviate pain. Additionally, ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate caffeate has been shown to have anticancer effects, inhibiting the growth and proliferation of cancer cells.

properties

CAS RN

180694-42-2

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl (E)-3-(2,3-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H12O4/c1-2-15-10(13)7-6-8-4-3-5-9(12)11(8)14/h3-7,12,14H,2H2,1H3/b7-6+

InChI Key

ZZYJOKQNMBINSS-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C(=CC=C1)O)O

SMILES

CCOC(=O)C=CC1=C(C(=CC=C1)O)O

Canonical SMILES

CCOC(=O)C=CC1=C(C(=CC=C1)O)O

synonyms

2-Propenoicacid,3-(2,3-dihydroxyphenyl)-,ethylester,(2E)-(9CI)

Origin of Product

United States

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